molecular formula C7H7ClN2 B11920394 2-Aminobenzonitrile hydrochloride CAS No. 6944-57-6

2-Aminobenzonitrile hydrochloride

Katalognummer: B11920394
CAS-Nummer: 6944-57-6
Molekulargewicht: 154.60 g/mol
InChI-Schlüssel: PKJKEAPSCKXNEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminobenzonitrile hydrochloride is an organic compound with the molecular formula C7H7ClN2. It is a derivative of benzonitrile, where an amino group is attached to the benzene ring at the ortho position relative to the nitrile group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Aminobenzonitrile hydrochloride can be synthesized through several methods. One common method involves the reduction of 2-nitrobenzonitrile in a hydrochloric acid medium. The reduction process typically uses a reducing agent such as iron powder or tin(II) chloride, followed by neutralizing the excess hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrobenzonitrile. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminobenzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinazolinones.

    Reduction: The compound can be reduced to form 2-aminobenzylamine.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like iron powder or tin(II) chloride in the presence of hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Aminobenzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 2-aminobenzonitrile hydrochloride involves its interaction with specific molecular targets. For example, in the synthesis of quinazolinones, the compound reacts with carbon dioxide to form the desired product. The reaction mechanism typically involves the formation of an intermediate complex, which then undergoes cyclization to yield the final product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitrobenzonitrile: A precursor in the synthesis of 2-aminobenzonitrile hydrochloride.

    2-Aminobenzylamine: A reduction product of this compound.

    Quinazolinones: Oxidation products of this compound.

Uniqueness

This compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and scientific research .

Eigenschaften

CAS-Nummer

6944-57-6

Molekularformel

C7H7ClN2

Molekulargewicht

154.60 g/mol

IUPAC-Name

2-aminobenzonitrile;hydrochloride

InChI

InChI=1S/C7H6N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4H,9H2;1H

InChI-Schlüssel

PKJKEAPSCKXNEV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C#N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.